N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is a chemical compound characterized by its unique structure, which includes a cyano group, a nitro group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Preparation of 2-(4-nitrophenoxy)acetic acid: This can be achieved by reacting 4-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to acid chloride: The 2-(4-nitrophenoxy)acetic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Amide formation: The acid chloride is reacted with 2-amino-2,3,3-trimethylbutanenitrile to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Primary amines, secondary amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
N-(2-cyano-3-methylbutan-2-yl)-4-methyl-3-nitrobenzamide
Uniqueness: N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(2)14(3,9-15)16-13(18)8-21-12-6-4-11(5-7-12)17(19)20/h4-7,10H,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICNGRLWKAHDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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